Molecular structure and physical properties of 4-(4-Methylpyrimidin-2-YL)benzaldehyde
Molecular structure and physical properties of 4-(4-Methylpyrimidin-2-YL)benzaldehyde
An In-Depth Technical Guide to 4-(4-Methylpyrimidin-2-YL)benzaldehyde: Molecular Structure, Properties, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 4-(4-methylpyrimidin-2-yl)benzaldehyde, a pivotal intermediate in contemporary medicinal chemistry and materials science. We delve into its fundamental molecular and physical properties, outline detailed protocols for its synthesis and analytical characterization, and explore its applications as a versatile building block. This document is intended for researchers, chemists, and drug development professionals, offering expert insights and actionable methodologies to facilitate its use in advanced scientific research.
Compound Identification and Molecular Structure
4-(4-Methylpyrimidin-2-yl)benzaldehyde is a substituted aromatic aldehyde featuring a benzaldehyde core linked to a 4-methylpyrimidine ring at the 2-position. This unique arrangement of a nucleophilic pyrimidine ring and an electrophilic aldehyde group makes it a valuable synthon for constructing more complex molecular architectures.
| Identifier | Value |
| IUPAC Name | 4-(4-methylpyrimidin-2-yl)benzaldehyde |
| CAS Number | 38940-58-4 |
| Molecular Formula | C12H10N2O |
| Molecular Weight | 198.22 g/mol |
| Canonical SMILES | CC1=CN=C(N=C1)C2=CC=C(C=C2)C=O |
| InChI Key | RUDEWPTUHKNFSM-UHFFFAOYSA-N |
Below is a two-dimensional representation of the molecular structure, illustrating the connectivity of the atoms.
Caption: Molecular structure of 4-(4-Methylpyrimidin-2-YL)benzaldehyde.
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The properties of 4-(4-methylpyrimidin-2-yl)benzaldehyde are summarized below.
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Melting Point | 125-130 °C | |
| Boiling Point | Not determined | |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. | |
| Storage | Store in a cool, dry place away from light. |
Synthesis and Purification
A common and efficient method for the synthesis of 4-(4-methylpyrimidin-2-yl)benzaldehyde involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.
Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-chloro-4-methylpyrimidine with 4-formylphenylboronic acid.
Materials:
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2-chloro-4-methylpyrimidine
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4-formylphenylboronic acid
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
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Potassium carbonate (K2CO3)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Nitrogen or Argon gas supply
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Standard glassware for inert atmosphere reactions
Procedure:
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To a flame-dried round-bottom flask, add 2-chloro-4-methylpyrimidine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
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Add Pd(dppf)Cl2 (0.05 eq) to the flask.
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Evacuate the flask and backfill with an inert gas (e.g., nitrogen) three times.
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Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
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Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification Protocol: Flash Column Chromatography
The crude product obtained from the synthesis is typically purified by flash column chromatography.
Materials:
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Silica gel (230-400 mesh)
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Hexanes (or heptane)
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Ethyl acetate
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Glass column and other standard chromatography equipment
Procedure:
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Prepare a slurry of silica gel in hexanes and pack the column.
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
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Load the dissolved sample onto the column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
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Collect fractions and analyze by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to yield 4-(4-methylpyrimidin-2-yl)benzaldehyde as a solid.
The following diagram illustrates the general workflow for the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques are employed for this purpose.
Experimental Protocols for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Expected ¹H NMR signals: A singlet for the aldehyde proton (~10 ppm), aromatic protons in the 7.5-8.5 ppm range, pyrimidine protons, and a singlet for the methyl group protons (~2.6 ppm).
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High-Performance Liquid Chromatography (HPLC):
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Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
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Use a C18 reverse-phase column.
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Employ a mobile phase gradient, for example, water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
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Monitor the elution at a suitable wavelength (e.g., 254 nm). A single major peak indicates high purity.
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Mass Spectrometry (MS):
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Analyze the sample using an electrospray ionization (ESI) source.
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The expected [M+H]⁺ ion for C12H10N2O would be approximately m/z 199.08.
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The following diagram outlines the logical flow of the analytical characterization process.
Caption: A typical workflow for the analytical characterization of the final product.
Applications in Research and Drug Development
4-(4-Methylpyrimidin-2-yl)benzaldehyde is a valuable building block in the synthesis of biologically active molecules. The aldehyde functional group is readily transformed into a variety of other functionalities, while the pyrimidine ring is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions.
Its applications include, but are not limited to:
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Synthesis of Kinase Inhibitors: The pyrimidine core is a key feature in many ATP-competitive kinase inhibitors.
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Development of Antiviral and Antimicrobial Agents: Pyrimidine derivatives have shown a broad spectrum of activity against various pathogens.
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Precursor for Agrochemicals: The structural motifs present in this compound are also found in some herbicides and fungicides.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-(4-methylpyrimidin-2-yl)benzaldehyde.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
Consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.
